Cas no 220389-76-4 (2-ethoxy-1,3-thiazole-5-carbaldehyde)
2-ethoxy-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarboxaldehyde,2-ethoxy-
- 2-Ethoxy-5-formylthiazole
- 2-Ethoxy-1,3-thiazole-5-carbaldehyde
- CS-0374055
- MFCD09693783
- Z1198220938
- EN300-176008
- LS-04813
- AKOS000320703
- 2-Ethoxy-thiazole-5-carbaldehyde
- 2-Ethoxythiazole-5-carbaldehyde
- SCHEMBL7713830
- 5-Thiazolecarboxaldehyde, 2-ethoxy- (9CI)
- 2-ethoxy-1, 3-thiazole-5-carbaldehyde
- 220389-76-4
- DTXSID00451619
- 2-ethoxy-1,3-thiazole-5-carbaldehyde
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- MDL: MFCD09693783
- Inchi: 1S/C6H7NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3-4H,2H2,1H3
- InChI Key: OMUBNKUNEFRWQE-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CN=C1OCC
Computed Properties
- Exact Mass: 157.01981
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- PSA: 39.19
2-ethoxy-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325046-100mg |
2-Ethoxythiazole-5-carbaldehyde |
220389-76-4 | 95% | 100mg |
$339 | 2022-12-28 | |
| Chemenu | CM325046-250mg |
2-Ethoxythiazole-5-carbaldehyde |
220389-76-4 | 95% | 250mg |
$509 | 2022-12-28 | |
| Chemenu | CM325046-500mg |
2-Ethoxythiazole-5-carbaldehyde |
220389-76-4 | 95% | 500mg |
$678 | 2022-12-28 | |
| Chemenu | CM325046-1g |
2-Ethoxythiazole-5-carbaldehyde |
220389-76-4 | 95% | 1g |
$848 | 2022-12-28 | |
| abcr | AB409208-100 mg |
2-Ethoxy-1,3-thiazole-5-carbaldehyde |
220389-76-4 | 100MG |
€257.30 | 2022-03-24 | ||
| abcr | AB409208-250 mg |
2-Ethoxy-1,3-thiazole-5-carbaldehyde |
220389-76-4 | 250MG |
€306.40 | 2022-03-24 | ||
| abcr | AB409208-500 mg |
2-Ethoxy-1,3-thiazole-5-carbaldehyde |
220389-76-4 | 500MG |
€454.70 | 2022-03-24 | ||
| abcr | AB409208-1 g |
2-Ethoxy-1,3-thiazole-5-carbaldehyde; . |
220389-76-4 | 1g |
€907.00 | 2023-04-24 | ||
| Enamine | EN300-176008-0.05g |
2-ethoxy-1,3-thiazole-5-carbaldehyde |
220389-76-4 | 95% | 0.05g |
$101.0 | 2023-09-20 | |
| Enamine | EN300-176008-0.1g |
2-ethoxy-1,3-thiazole-5-carbaldehyde |
220389-76-4 | 95% | 0.1g |
$152.0 | 2023-09-20 |
2-ethoxy-1,3-thiazole-5-carbaldehyde Suppliers
2-ethoxy-1,3-thiazole-5-carbaldehyde Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-ethoxy-1,3-thiazole-5-carbaldehyde
Research Brief on 2-Ethoxy-1,3-thiazole-5-carbaldehyde (CAS: 220389-76-4) in Chemical Biology and Pharmaceutical Applications
2-Ethoxy-1,3-thiazole-5-carbaldehyde (CAS: 220389-76-4) is a heterocyclic aldehyde derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. This compound, characterized by its thiazole core and formyl functional group, serves as a critical intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the development of novel therapeutic candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-ethoxy-1,3-thiazole-5-carbaldehyde as a precursor for the synthesis of thiazole-based kinase inhibitors. The study demonstrated that modifications at the 2-ethoxy and 5-carbaldehyde positions could significantly enhance binding affinity to target kinases, particularly those involved in cancer signaling pathways. The compound's ability to undergo condensation reactions with amines and hydrazines was leveraged to generate a library of Schiff base derivatives, several of which exhibited nanomolar inhibitory activity against EGFR and VEGFR-2.
Another notable application of 2-ethoxy-1,3-thiazole-5-carbaldehyde was reported in a 2024 European Journal of Medicinal Chemistry article, where it was used to develop novel antimicrobial agents. The research team synthesized a series of thiazole-azole hybrids by reacting the aldehyde with various heterocyclic amines. These hybrids displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa, with minimal cytotoxicity to mammalian cells. Mechanistic studies suggested that these compounds disrupt bacterial cell membrane integrity and inhibit biofilm formation.
Recent advancements in synthetic methodologies have also improved access to 2-ethoxy-1,3-thiazole-5-carbaldehyde. A 2023 Organic Letters publication described a one-pot, catalyst-free synthesis of this compound from commercially available starting materials, achieving yields exceeding 85%. This streamlined approach addresses previous challenges associated with the purification of thiazole aldehydes and has facilitated larger-scale production for preclinical studies.
Ongoing research is exploring the potential of 2-ethoxy-1,3-thiazole-5-carbaldehyde in drug delivery systems. Preliminary results from a 2024 study indicate that PEGylated derivatives of this compound can self-assemble into nanoparticles capable of encapsulating hydrophobic anticancer drugs. These nanocarriers demonstrated pH-responsive release properties and enhanced tumor accumulation in murine models, suggesting promise for targeted cancer therapies.
In conclusion, 2-ethoxy-1,3-thiazole-5-carbaldehyde (CAS: 220389-76-4) represents a valuable scaffold in contemporary medicinal chemistry with demonstrated applications across multiple therapeutic areas. Its synthetic versatility, combined with the biological activity of its derivatives, positions this compound as a focus of ongoing research in drug discovery and development. Future studies will likely explore its potential in addressing emerging health challenges, including antimicrobial resistance and precision oncology.
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